Dibenzepin Hydrochloride is a tricyclic compound classified as a tricyclic antidepressant. [] Its chemical name is 10-[2-(dimethylamino)ethyl]-5,10-dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one hydrochloride. [] While primarily known for its antidepressant properties, its impact on brain metabolism has made it a subject of interest in biochemical and neurochemical research.
Dibenzepin hydrochloride is a tricyclic antidepressant that has been utilized primarily in the treatment of major depressive disorder and certain chronic pain conditions. This compound is recognized for its efficacy in enhancing mood and alleviating symptoms associated with depression. It operates as a selective norepinephrine reuptake inhibitor, impacting neurotransmitter levels in the brain.
Dibenzepin hydrochloride is derived from dibenzo[b,f]azepine, a heterocyclic compound. The synthesis of dibenzepin typically involves various chemical reactions starting from indole derivatives or substituted benzoic acids, which are processed through multiple steps to yield the final product.
Dibenzepin hydrochloride falls under the category of tricyclic antidepressants. It is classified based on its chemical structure and pharmacological properties, primarily acting as a norepinephrine reuptake inhibitor.
The synthesis of dibenzepin hydrochloride can be achieved through several methods, with one prominent approach involving a two-step process:
Another method includes the use of substituted bromobenzoic acid and cuprous oxide in conjunction with aniline derivatives, leading to the formation of dibenzepin derivatives through nucleophilic substitution reactions at elevated temperatures .
The industrial production of dibenzepin hydrochloride emphasizes optimizing reaction conditions to maximize yield and purity. Advanced catalytic systems and controlled environments are often employed to facilitate the synthesis process effectively.
The molecular formula for dibenzepin hydrochloride is , with a molar mass of approximately 295.386 g/mol. The structure features a tricyclic system characterized by a dibenzo[b,f]azepine core, which consists of fused benzene rings and a nitrogen-containing heterocycle.
Dibenzepin hydrochloride participates in various chemical reactions:
Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (like lithium aluminum hydride), and halogenating agents (such as bromine). The reaction conditions typically involve controlled temperatures and specific solvents to achieve desired transformations .
Dibenzepin hydrochloride primarily functions as a selective norepinephrine reuptake inhibitor. By binding to norepinephrine transporters, it inhibits their function, preventing the reuptake of norepinephrine into presynaptic neurons. This action increases norepinephrine levels in the synaptic cleft, thereby enhancing neurotransmission associated with mood regulation.
Dibenzepin hydrochloride is stable under normal conditions but should be stored away from oxidizing agents to prevent potential reactions. The compound does not undergo hazardous polymerization .
Dibenzepin hydrochloride is predominantly used in clinical settings for:
Dibenzepin hydrochloride is systematically identified through multiple naming conventions and chemical identifiers:
Table 1: Comprehensive Nomenclature of Dibenzepin Hydrochloride
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | 10-(2-(Dimethylamino)ethyl)-5-methyl-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one hydrochloride |
Molecular Formula | C₁₈H₂₂ClN₃O |
CAS Number | 315-80-0 |
Common Brand Names | Noveril, Anslopax, Deprex, Victoril |
Research Codes | NSC-169412 |
Chemically, dibenzepin hydrochloride belongs to the dibenzodiazepine subclass of tricyclic compounds, characterized by a unique seven-membered diazepine ring fused between two benzene rings [1] [6]. This molecular architecture differs from classical TCAs like imipramine (dibenzazepine structure) through its central ring configuration. The hydrochloride salt form enhances stability and water solubility, facilitating pharmaceutical formulation [3] [10]. Crystallographic studies reveal a planar tricyclic core with the dimethylaminoethyl side chain extending perpendicularly, creating a three-dimensional structure essential for receptor interactions [5] [10].
Dibenzepin emerged during the pioneering era of psychopharmacology with a distinctive developmental timeline:
Early clinical studies established dibenzepin's efficacy profile through double-blind trials comparing it with reference TCAs. A landmark New Zealand Medical Journal study (1976) demonstrated comparable antidepressant efficacy to amitriptyline but with a differentiated side effect profile [1] [7]. Subsequent research confirmed these findings, noting particular utility in patients with mixed anxiety-depressive presentations [1] [2].
The compound's development reflected evolving understanding of neurotransmitter reuptake mechanisms. While initial classification grouped it with non-selective TCAs, receptor binding studies later revealed its distinctive selectivity for norepinephrine transporters over serotonin systems [1] [8] [10]. This pharmacological signature positioned dibenzepin as a valuable research tool for investigating noradrenergic pathways in mood disorders. Despite promising clinical profiles, commercial distribution remained primarily European, with minimal penetration into North American markets [1] [3].
Dibenzepin hydrochloride occupies a unique niche within the TCA family due to its distinct receptor affinity profile and chemical structure:
Table 2: Pharmacological Comparison of Dibenzepin with Reference TCAs
Pharmacological Property | Dibenzepin | Imipramine | Amitriptyline | Clomipramine |
---|---|---|---|---|
Norepinephrine Reuptake Inhibition | High (Ki <100nM) [1] [8] | High | Moderate | Moderate |
Serotonin Reuptake Inhibition | Negligible (Ki >100,000nM) [1] [11] | Moderate | High | Very High |
Muscarinic Receptor Affinity | Low (Ki = 1,750nM) [1] [14] | Moderate | High | Moderate-High |
Histamine H1 Receptor Affinity | High (Ki = 23nM) [1] | Moderate | Very High | High |
α1-Adrenergic Receptor Blockade | Negligible [1] [12] | Moderate | High | Moderate |
Structurally, dibenzepin belongs to the dibenzodiazepine subclass, contrasting with the dibenzazepine structure of imipramine/clomipramine and dibenzocycloheptadiene framework of amitriptyline [4] [9]. This molecular variation translates to significant functional differences:
The compound's structural relationship to other psychotropics is noteworthy. While sharing the dibenzodiazepine nucleus with antipsychotics like clozapine, dibenzepin lacks significant dopamine receptor affinity, explaining its antidepressant rather than antipsychotic activity [4] [9]. Similarly, its metabolic transformation yields compounds without cardiotoxic potential seen in some TCA metabolites [1] [6]. These pharmacological distinctions established dibenzepin as a valuable probe for investigating structure-activity relationships in psychotropic drug development.
Table 3: Structural Classification of Selected Tricyclic Compounds
Core Structure | Antidepressant Agents | Antipsychotic Agents |
---|---|---|
Dibenzazepine | Imipramine, Desipramine | Loxapine |
Dibenzocycloheptadiene | Amitriptyline, Nortriptyline | - |
Dibenzodiazepine | Dibenzepin | Clozapine, Olanzapine |
Dibenzoxepin | Doxepin | - |
Despite its unique attributes, dibenzepin's clinical utilization declined with the advent of SSRIs, though it remains a pharmacologically significant member of the TCA class. Its distinct receptor profile continues to inform research on targeted antidepressant therapies, particularly those emphasizing norepinephrine modulation [1] [8]. Contemporary pharmacological references consistently classify dibenzepin within the "non-selective monoamine reuptake inhibitor" subgroup (ATC code N06AA08) while acknowledging its preferential noradrenergic activity [5] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7